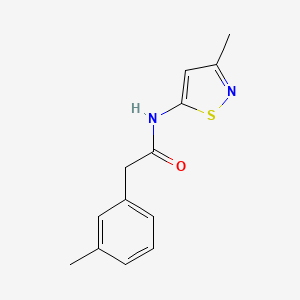
N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide, also known as MTPA, is a synthetic compound used as a building block in the synthesis of various other compounds. It is an important tool in scientific research and has many applications in biochemistry, physiology and other areas of life sciences. MTPA is a versatile molecule and has been used to synthesize a wide range of compounds, including those with therapeutic applications.
科学的研究の応用
N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide has been used in a variety of scientific research applications. It has been used in the synthesis of compounds with therapeutic applications, such as anti-inflammatory and anti-cancer agents. It has also been used in the synthesis of compounds with potential applications in the treatment of neurological disorders and the development of new drugs. N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide has also been used in the synthesis of compounds for use in the field of biochemistry, such as those used in the study of enzyme kinetics and molecular structure.
作用機序
N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide is an important tool in scientific research and has many applications in biochemistry, physiology and other areas of life sciences. The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to act as a proton donor in the synthesis of compounds. It is also believed to act as a catalyst in the formation of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide are not fully understood. However, it has been suggested that N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide may have an effect on the activity of certain enzymes and proteins, as well as on the structure of certain molecules. It has also been suggested that N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide may have an effect on the activity of certain hormones and neurotransmitters.
実験室実験の利点と制限
The advantages of using N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide in lab experiments include its versatility and its ability to be used as a building block in the synthesis of various compounds. Its low cost and availability make it an attractive option for researchers. However, there are some limitations to its use in lab experiments. These include the potential for toxicity and the need for careful handling of the compound.
将来の方向性
The potential for N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide to be used in the synthesis of compounds with therapeutic applications is an area of ongoing research. Additionally, the potential for N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide to be used in the synthesis of compounds for use in biochemistry, physiology and other areas of life sciences is an area of ongoing research. Other future directions for research on N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide include the study of its effects on enzymes and proteins, its effects on hormones and neurotransmitters, and its potential for use in the development of new drugs.
合成法
N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide can be synthesized by a variety of methods. One method involves the reaction of an ethyl ester of 3-methyl-1,2-thiazol-5-ylacetamide (MTA) with 3-methylphenylacetyl chloride in the presence of a base such as sodium hydroxide. This reaction produces N-(3-methyl-1,2-thiazol-5-yl)-2-(3-methylphenyl)acetamide as a product. Other methods of synthesis include the reaction of 3-methylphenylacetyl chloride with ethyl ester of MTA in the presence of a base, the reaction of MTA with 3-methylphenylacetyl chloride in the presence of a base, and the reaction of ethyl ester of MTA with 3-methylphenylacetyl chloride in the presence of a base.
特性
IUPAC Name |
2-(3-methylphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-12(16)14-13-7-10(2)15-17-13/h3-7H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBAXLSEIMLQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)-2-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine](/img/structure/B6446138.png)
![N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446154.png)
![N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6446162.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446167.png)
![5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6446168.png)
![2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6446169.png)
![4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6446170.png)

![4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6446182.png)
![N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446194.png)
![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6446209.png)
![N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446213.png)
![N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446214.png)
![N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446223.png)